molecular formula C13H11ClN2O2 B11853532 4-(Benzylamino)-6-chloronicotinic acid

4-(Benzylamino)-6-chloronicotinic acid

Cat. No.: B11853532
M. Wt: 262.69 g/mol
InChI Key: GYVDUKBPXMPCTN-UHFFFAOYSA-N
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Description

4-(Benzylamino)-6-chloronicotinic acid is an organic compound that belongs to the class of nicotinic acids It is characterized by the presence of a benzylamino group at the 4-position and a chlorine atom at the 6-position of the nicotinic acid ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzylamino)-6-chloronicotinic acid typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 6-chloronicotinic acid.

    Amination Reaction: The 6-chloronicotinic acid undergoes an amination reaction with benzylamine to introduce the benzylamino group at the 4-position.

    Reaction Conditions: The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as palladium on carbon (Pd/C), under reflux conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

4-(Benzylamino)-6-chloronicotinic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The chlorine atom at the 6-position can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or thiourea.

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(Benzylamino)-6-chloronicotinic acid has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(Benzylamino)-6-chloronicotinic acid involves its interaction with specific molecular targets and pathways. The benzylamino group can interact with enzymes or receptors, leading to modulation of their activity. The chlorine atom may also play a role in enhancing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Aminomethyl)-6-chloronicotinic acid
  • 4-(Benzylamino)-3-chloronicotinic acid
  • 4-(Benzylamino)-6-bromonicotinic acid

Uniqueness

4-(Benzylamino)-6-chloronicotinic acid is unique due to the specific positioning of the benzylamino and chlorine groups, which can influence its chemical reactivity and biological activity. The presence of both groups in specific positions can enhance its potential as a versatile intermediate in organic synthesis and its efficacy in biological applications.

Properties

Molecular Formula

C13H11ClN2O2

Molecular Weight

262.69 g/mol

IUPAC Name

4-(benzylamino)-6-chloropyridine-3-carboxylic acid

InChI

InChI=1S/C13H11ClN2O2/c14-12-6-11(10(8-16-12)13(17)18)15-7-9-4-2-1-3-5-9/h1-6,8H,7H2,(H,15,16)(H,17,18)

InChI Key

GYVDUKBPXMPCTN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC2=CC(=NC=C2C(=O)O)Cl

Origin of Product

United States

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